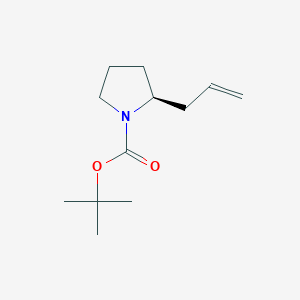![molecular formula C16H17N3O4 B3133861 Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 400074-39-7](/img/structure/B3133861.png)
Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Übersicht
Beschreibung
The compound contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms. It also has a methoxy group (-OCH3), a benzyl group (C6H5CH2-), and a carboxylate ester group (-COOCH3). These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the pyrazine ring, with the functional groups contributing to the overall shape and electronic structure. The presence of the methoxy, benzyl, and carboxylate ester groups could introduce steric effects and electronic effects that influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate ester group. The benzyl group could also participate in reactions, particularly if it’s adjacent to a reactive site .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylate ester and methoxy groups could influence the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The compound is involved in the synthesis of various derivatives. For instance, it reacts with hydrazine and phenylhydrazine to produce 1,2-dihydro-5H-[2]benzothiopyrano[4,3-c]pyrazol-3-one and 2-phenyl derivatives, respectively. This indicates its versatility in creating a range of chemical structures (Scrowston & Shaw, 1976).
- It is also a precursor in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting its application in creating compounds with potential biological activities (Hassan, Hafez, & Osman, 2014).
Ligand Formation and Metal Complexes
- The compound has been used to form highly substituted pyrazole ligands, which are then used to create complexes with platinum(II) and palladium(II) metal ions. This illustrates its potential in the field of coordination chemistry and its applications in catalysis and materials science (Budzisz, Małecka, & Nawrot, 2004).
Pharmaceutical Research
- In the pharmaceutical domain, derivatives of the compound have shown potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating its relevance in the development of anticancer drugs (Hassan, Hafez, & Osman, 2014).
Structural and Chemical Properties Studies
- The compound's derivatives have been examined for their structural properties, such as conjugation and bond lengths, contributing to the understanding of molecular structures and electronic properties (Pilati & Casalone, 1994).
Biological Activity Investigations
- The compound's derivatives have been investigated for various biological activities, such as anti-inflammatory, analgesic, and antipyretic effects. This suggests its potential use in drug discovery for treating various conditions (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-12-5-3-4-11(8-12)10-18-6-7-19-14(15(18)20)9-13(17-19)16(21)23-2/h3-5,8-9H,6-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQWHKUJMNRJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN3C(=CC(=N3)C(=O)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3133846.png)

![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)
![neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3133870.png)